molecular formula C23H13ClFNO3S B11634652 3-(1,3-benzothiazol-2-yl)-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one

3-(1,3-benzothiazol-2-yl)-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one

Cat. No.: B11634652
M. Wt: 437.9 g/mol
InChI Key: QYZIUWZQNATBRZ-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-7-[(2-chloro-6-fluorophenyl)methoxy]-2H-chromen-2-one is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is known for its unique structural features, which include a benzothiazole ring fused to a chromenone moiety, and a chlorofluorophenyl group attached via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-[(2-chloro-6-fluorophenyl)methoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Chromenone Moiety: The chromenone moiety is introduced through a condensation reaction between the benzothiazole derivative and a suitable chromenone precursor.

    Introduction of the Chlorofluorophenyl Group: The final step involves the nucleophilic substitution reaction where the chlorofluorophenyl group is attached to the chromenone moiety via a methoxy linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-7-[(2-chloro-6-fluorophenyl)methoxy]-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or chromenone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, alkylated derivatives

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-7-[(2-chloro-6-fluorophenyl)methoxy]-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-[(2-chloro-6-fluorophenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzothiazol-2-yl)aniline
  • N-(1,3-Benzothiazol-2-yl)-1-naphthamide
  • 2-(1,3-Benzothiazol-2-yl)-3-methoxynaphthalen-1-ol

Uniqueness

3-(1,3-Benzothiazol-2-yl)-7-[(2-chloro-6-fluorophenyl)methoxy]-2H-chromen-2-one is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the chlorofluorophenyl group enhances its biological activity and specificity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H13ClFNO3S

Molecular Weight

437.9 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-[(2-chloro-6-fluorophenyl)methoxy]chromen-2-one

InChI

InChI=1S/C23H13ClFNO3S/c24-17-4-3-5-18(25)16(17)12-28-14-9-8-13-10-15(23(27)29-20(13)11-14)22-26-19-6-1-2-7-21(19)30-22/h1-11H,12H2

InChI Key

QYZIUWZQNATBRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC5=C(C=CC=C5Cl)F)OC3=O

Origin of Product

United States

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